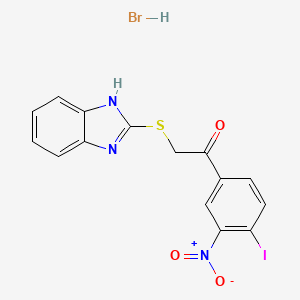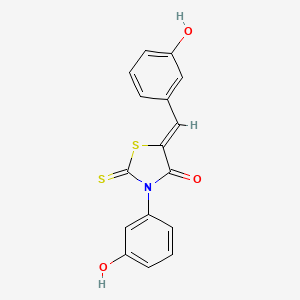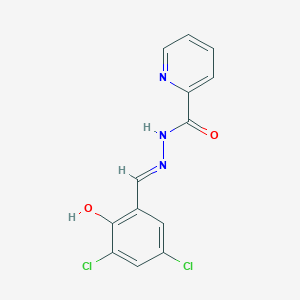![molecular formula C17H16N2O2 B6084035 N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084035.png)
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide, also known as MBP, is a synthetic compound that has been widely used in scientific research. MBP is a derivative of benzoxazole and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide involves binding to the hydrophobic core of amyloid fibrils. The benzoxazole moiety of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide inserts into the hydrophobic core of amyloid fibrils, while the 4-methylphenyl group interacts with the surface of the fibrils. This binding induces a conformational change in N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide, which leads to the emission of fluorescence.
Biochemical and Physiological Effects:
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide also inhibits the formation of reactive oxygen species (ROS) and protects cells from oxidative stress. Additionally, N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has been found to have anti-inflammatory and anti-tumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide in lab experiments include its high sensitivity and specificity for the detection of amyloid fibrils, its ability to inhibit the aggregation of Aβ peptides, and its anti-oxidative and anti-inflammatory properties. However, the limitations of using N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited application in vivo.
Orientations Futures
There are several future directions for the use of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide in scientific research. One direction is the development of more efficient synthesis methods for N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide and its derivatives. Another direction is the optimization of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide for in vivo imaging of amyloid fibrils. Additionally, N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide could be used as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Finally, N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide could be used as a tool for the study of protein aggregation and misfolding.
Méthodes De Synthèse
The synthesis of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide involves the reaction of 4-methylphenylacetic acid with 2-aminobenzoxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then converted to N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide by reacting with propanoyl chloride. The overall yield of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide synthesis is around 50%.
Applications De Recherche Scientifique
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has been widely used in scientific research as a fluorescent probe for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide binds to amyloid fibrils with high affinity and emits fluorescence upon binding, which allows for the detection and quantification of amyloid fibrils.
Propriétés
IUPAC Name |
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-16(20)18-13-8-9-15-14(10-13)19-17(21-15)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEWYJHBCHGAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-methoxyphenyl)-7-(3-methylbutyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6083969.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6083974.png)

![11-(2-furyl)-10-hexanoyl-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6084002.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6084005.png)
![((2S)-1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6084007.png)
![6-fluoro-3-[2-(1-methylpiperidin-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6084014.png)

![N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6084027.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6084041.png)
![9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B6084049.png)
![4-bromo-1-ethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6084057.png)
![5-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084061.png)